molecular formula C6H9N5O2 B1381208 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid CAS No. 1379173-03-1

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Cat. No. B1381208
M. Wt: 183.17 g/mol
InChI Key: LSQOAPGHUOLVNK-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .


Synthesis Analysis

While specific synthesis methods for “4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid” were not found, triazine derivatives can be synthesized by substituting chloride ions in cyanuric chloride . Other methods involve the reaction of ammonia with an acid salt of a lower alkyl ester .

Scientific Research Applications

Anticancer Activity

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer activities. One study focused on synthesizing 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles and found significant activity against melanoma MALME-3 M cell line, suggesting a pathway for further development in cancer treatment (Sączewski et al., 2006).

Corrosion Inhibition

Research has been conducted on benzothiazole derivatives of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid for their corrosion inhibiting effects on steel in acidic solutions. These derivatives demonstrated high efficiency in protecting steel against corrosion, which can be valuable in industrial applications (Hu et al., 2016).

Synthesis of Triazine Derivatives

The synthesis of various 1,3,5-triazine derivatives, including those related to 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid, has been explored for potential applications in various fields, including pharmaceuticals and materials science. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Zhang Li-hu, 2014).

Coordination Polymers and Magnetic Properties

A triazine-based dicarboxylic acid derivative was used to support a new coordination polymer constructed from trinuclear copper(II) clusters. This compound exhibited three-dimensional network structures and showed ferromagnetic coupling, which could have implications for materials science and magnetic applications (Zhu et al., 2013).

Antimicrobial Activity

Several studies have synthesized and evaluated thiazolidinone derivatives of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel et al., 2012).

Electrochemical Studies

Electrochemical studies have been conducted on certain triazine derivatives, including ametryn and simetryn, which are structurally related to 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid. These studies are important for understanding the electrochemical behavior of these compounds, which can have implications in environmental and analytical chemistry (Higuera et al., 2002).

properties

IUPAC Name

4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOAPGHUOLVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
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4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
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4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
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4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 5
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4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Reactant of Route 6
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Citations

For This Compound
3
Citations
M Chalermnon, S Cherdchom, A Sereemaspun… - Molecules, 2021 - mdpi.com
Twelve derivatives of biguanide-derived 1,3,5-triazines, a promising class of anticancer agent, were synthesised and evaluated for their anticancer activity against two colorectal cancer …
Number of citations: 7 www.mdpi.com
M Chalermnon - 2020 - digital.car.chula.ac.th
The 1, 3, 5-triazine scaffold is known for its versatile biological activities especially as an anticancer agent, but a limitation of 1, 3, 5-triazine is the ability to reach cancer cells thus …
Number of citations: 0 digital.car.chula.ac.th
M Chalermnon - scienceopen.com
S1 Supplementary Information Biguanide-based synthesis of 1,3,5-triazine derivatives with anticancer activity and 1,3,5-triazine Page 1 S1 Supplementary Information Biguanide-based …
Number of citations: 0 www.scienceopen.com

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